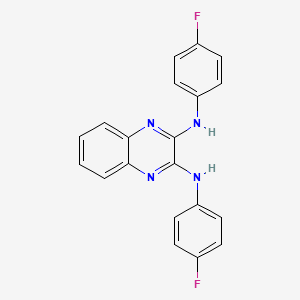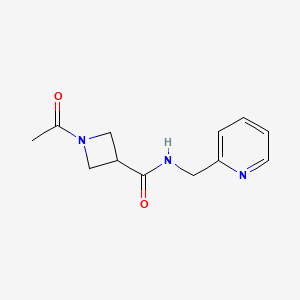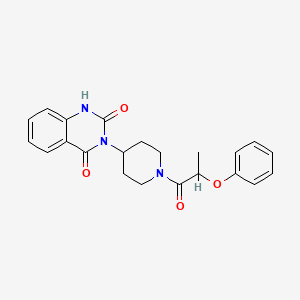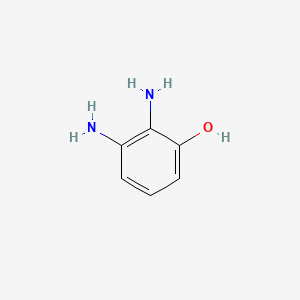
N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LQZ-7I est un composé chimique connu pour son rôle d'inhibiteur ciblant la survivine. La survivine est un membre de la famille des protéines inhibitrices de l'apoptose, qui joue un rôle crucial dans l'inhibition de la mort cellulaire et la promotion de la division cellulaire. LQZ-7I a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la dimérisation de la survivine, induisant ainsi l'apoptose dans les cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et détaillées dans la littérature chimique spécialisée .
Méthodes de production industrielle : La production industrielle de LQZ-7I implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir la qualité souhaitée pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions : LQZ-7I subit principalement des réactions qui impliquent son interaction avec la survivine. Il inhibe la dimérisation de la survivine, conduisant à la dégradation de la survivine de manière dépendante du protéasome .
Réactifs et conditions courants : Les réactions impliquant LQZ-7I sont généralement effectuées dans des conditions de laboratoire contrôlées, en utilisant des réactifs tels que le diméthylsulfoxyde (DMSO) pour la solubilisation. Le composé est stable dans des conditions de laboratoire standard et ne subit pas de dégradation significative .
Principaux produits formés : Le principal produit formé à partir de la réaction de LQZ-7I avec la survivine est la dégradation de la survivine elle-même, conduisant à l'induction de l'apoptose dans les cellules cancéreuses .
Applications de la recherche scientifique
LQZ-7I a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il a été démontré qu'il inhibait efficacement la croissance des tumeurs xénogreffes in vivo et induisait une perte de survivine dans les tumeurs. Cela en fait un outil précieux pour étudier le rôle de la survivine dans le cancer et développer des stratégies thérapeutiques potentielles .
En plus de la recherche sur le cancer, LQZ-7I est également utilisé dans des études relatives à l'apoptose, à la division cellulaire et au développement de nouvelles molécules anticancéreuses. Sa capacité à cibler sélectivement la survivine en fait un candidat prometteur pour des recherches plus approfondies dans divers domaines biologiques et médicaux .
Mécanisme d'action
LQZ-7I exerce ses effets en ciblant la survivine, une protéine qui inhibe l'apoptose et favorise la division cellulaire. En inhibant la dimérisation de la survivine, LQZ-7I induit la dégradation de la survivine de manière dépendante du protéasome. Cela conduit à l'induction de l'apoptose dans les cellules cancéreuses, inhibant ainsi leur croissance et leur prolifération .
Applications De Recherche Scientifique
LQZ-7I has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to effectively inhibit the growth of xenograft tumors in vivo and induce survivin loss in tumors. This makes it a valuable tool for studying the role of survivin in cancer and developing potential therapeutic strategies .
In addition to cancer research, LQZ-7I is also used in studies related to apoptosis, cell division, and the development of new anti-cancer molecules. Its ability to selectively target survivin makes it a promising candidate for further research in various biological and medical fields .
Mécanisme D'action
LQZ-7I exerts its effects by targeting survivin, a protein that inhibits apoptosis and promotes cell division. By inhibiting survivin dimerization, LQZ-7I induces the degradation of survivin in a proteasome-dependent manner. This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation .
Comparaison Avec Des Composés Similaires
LQZ-7I est unique en sa capacité à cibler sélectivement la survivine et à induire sa dégradation. Des composés similaires incluent LQZ-7 et LQZ-7F, qui inhibent également la dimérisation de la survivine, mais avec des degrés d'efficacité variables. LQZ-7I a montré une cytotoxicité améliorée par rapport à son composé parent LQZ-7, ce qui en fait un inhibiteur plus puissant de la survivine .
Liste des composés similaires :- LQZ-7
- LQZ-7F
- S12
Ces composés partagent un mécanisme d'action similaire mais diffèrent en termes de puissance et de sélectivité envers la survivine .
Propriétés
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)quinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCKOKYSVPFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride](/img/structure/B2913192.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2913193.png)


![N-[(4-sulfamoylphenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2913201.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)
![5-(3,5-dimethoxybenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2913205.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B2913206.png)
![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)
![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)
